N-(2-bromophenyl)oxolane-2-carboxamide
Description
N-(2-bromophenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring conjugated to a carboxamide group, which is further substituted with a 2-bromophenyl moiety. For instance, tetrahydrofuranylfentanyl (THF-F), a related carboxamide derivative, has been documented as a psychoactive substance with opioid receptor affinity .
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(2-bromophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H12BrNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) |
InChI Key |
SIMZBKWWBIKCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-bromophenyl)oxolane-2-carboxamide typically involves the reaction of 2-bromophenylamine with oxolane-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(2-bromophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-bromophenyl)oxolane-2-carboxamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects: The 2-bromophenyl group enhances molecular weight and lipophilicity compared to non-halogenated analogs (e.g., THF-F’s phenyl group). This may improve membrane permeability but reduce aqueous solubility.
- Bioactivity Context: While THF-F acts on opioid receptors due to its piperidine-phenethyl motif , the 2-bromophenylacrylamide derivative (12d) exhibits anticancer activity, highlighting the role of core structure in determining pharmacological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
